molecular formula C17H25NO4 B13947482 N-(tert-butoxycarbonyl)-N-(4-isopropylphenyl)-L-alanine

N-(tert-butoxycarbonyl)-N-(4-isopropylphenyl)-L-alanine

Cat. No.: B13947482
M. Wt: 307.4 g/mol
InChI Key: ZUYLTCBWVBUFRR-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-p-Isopropylphenyl-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py) . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production methods for Boc-p-Isopropylphenyl-L-alanine are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids has been reported to improve the efficiency and selectivity of the Boc protection reaction .

Mechanism of Action

The mechanism of action of Boc-p-Isopropylphenyl-L-alanine primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during chemical synthesis, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-alanine: Similar to Boc-p-Isopropylphenyl-L-alanine but lacks the isopropylphenyl group.

    Fmoc-L-alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection.

    Cbz-L-alanine: Uses a carboxybenzyl (Cbz) group for protection.

Uniqueness

Boc-p-Isopropylphenyl-L-alanine is unique due to the presence of the isopropylphenyl group, which can impart different chemical properties and reactivity compared to other protected amino acids. This makes it a valuable building block in the synthesis of complex molecules and peptides .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

(2S)-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylanilino]propanoic acid

InChI

InChI=1S/C17H25NO4/c1-11(2)13-7-9-14(10-8-13)18(12(3)15(19)20)16(21)22-17(4,5)6/h7-12H,1-6H3,(H,19,20)/t12-/m0/s1

InChI Key

ZUYLTCBWVBUFRR-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C(C)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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